![molecular formula C11H13BrMgO B14885428 3-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14885428.png)
3-[(3-Butenyloxy)methyl]phenylmagnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-butenyloxy)methyl]phenylmagnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds known for their ability to form carbon-carbon bonds, making them invaluable in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-butenyloxy)methyl]phenylmagnesium bromide typically involves the reaction of 3-[(3-butenyloxy)methyl]bromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically cooled to control the exothermic nature of the Grignard formation.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-butenyloxy)methyl]phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters.
Halides: Alkyl and aryl halides.
Electrophiles: Various electrophilic reagents used in coupling reactions.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Aromatics: From substitution reactions.
Coupled Products: From coupling reactions with electrophiles.
Aplicaciones Científicas De Investigación
3-[(3-butenyloxy)methyl]phenylmagnesium bromide is used in various scientific research applications, including:
Organic Synthesis: As a key reagent in the formation of carbon-carbon bonds.
Pharmaceutical Research: In the synthesis of complex molecules for drug development.
Material Science: In the preparation of novel materials with specific properties.
Biological Studies: As a tool for modifying biomolecules.
Mecanismo De Acción
The mechanism by which 3-[(3-butenyloxy)methyl]phenylmagnesium bromide exerts its effects involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom stabilizes the negative charge on the carbon, making it highly reactive towards electrophiles. This reactivity allows the compound to participate in various organic transformations, forming new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent with similar reactivity.
3-[(3-butenyloxy)methyl]phenylmagnesium Chloride: Similar structure but with a chloride instead of a bromide.
3-[(3-butenyloxy)methyl]phenylmagnesium Iodide: Similar structure but with an iodide instead of a bromide.
Uniqueness
3-[(3-butenyloxy)methyl]phenylmagnesium bromide is unique due to the presence of the butenyloxy group, which can participate in additional reactions, providing more versatility in synthetic applications. The bromide ion also offers a balance between reactivity and stability, making it a preferred choice in many organic syntheses.
Propiedades
Fórmula molecular |
C11H13BrMgO |
|---|---|
Peso molecular |
265.43 g/mol |
Nombre IUPAC |
magnesium;but-3-enoxymethylbenzene;bromide |
InChI |
InChI=1S/C11H13O.BrH.Mg/c1-2-3-9-12-10-11-7-5-4-6-8-11;;/h2,4-5,7-8H,1,3,9-10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
OZOHZYSIVKKXQU-UHFFFAOYSA-M |
SMILES canónico |
C=CCCOCC1=CC=C[C-]=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


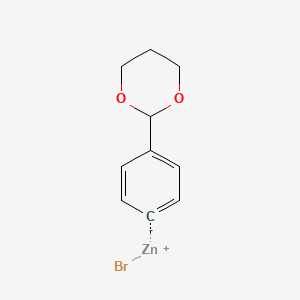
![Methyl (S)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B14885352.png)
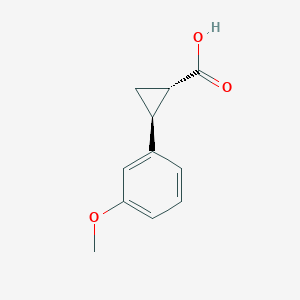
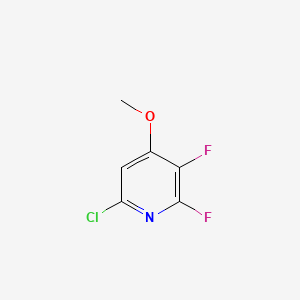
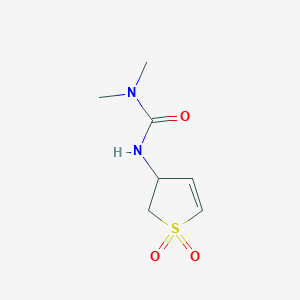
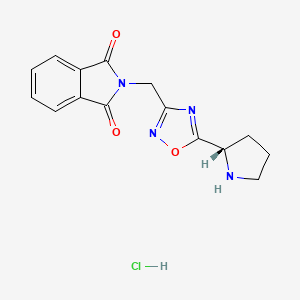
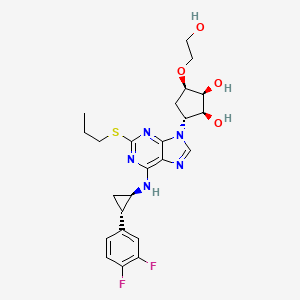
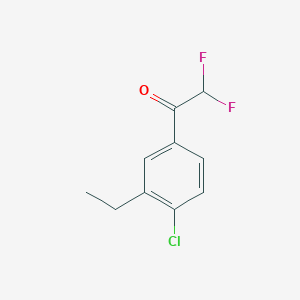
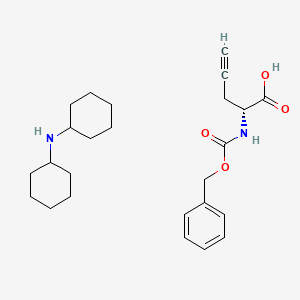
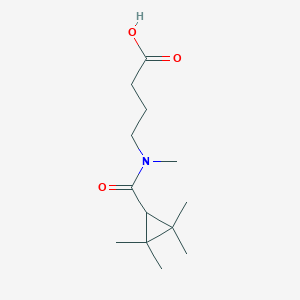
![N-benzhydryl-10,16-diphenyl-N-prop-2-enyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14885411.png)
![Ethyl 2-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetate](/img/structure/B14885412.png)
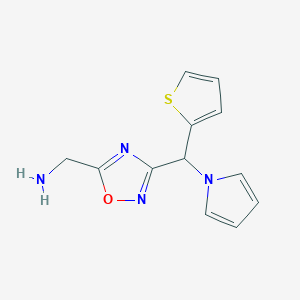
![4-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885420.png)
